molecular formula C5H5BrN2O B1281560 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde CAS No. 79326-91-3

4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde

Cat. No. B1281560
CAS RN: 79326-91-3
M. Wt: 189.01 g/mol
InChI Key: AKEVNYPMPMIJPW-UHFFFAOYSA-N
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Description

The compound "4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde" is a derivative of imidazole, which is a five-membered planar heterocyclic compound containing two nitrogen atoms at non-adjacent positions. Imidazole derivatives are of significant interest due to their presence in many biologically active molecules and their utility as building blocks in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. One approach is a one-pot, four-component synthesis that involves heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions to yield functionalized imidazoles . Another method includes the reaction of tert-butoxycarbonylguanidine with 3-bromo-1,1-dimethoxypropan-2-one, which is useful for synthesizing 2-amino-1H-imidazol-4-carbaldehyde derivatives . Additionally, the use of Bronsted acidic ionic liquids as catalysts has been reported to facilitate the synthesis of trisubstituted imidazoles .

Molecular Structure Analysis

The molecular structure of "4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde" would consist of a 1H-imidazole core with a methyl group at the N-1 position and a carbaldehyde group at the C-2 position, along with a bromine atom substituted at the C-4 position. This structure is related to the compounds synthesized in the studies, which involve various substitutions on the imidazole ring to yield different derivatives .

Chemical Reactions Analysis

Imidazole derivatives can undergo a variety of chemical reactions. For instance, the title compound in one study reacts with dinucleophiles to give heteroanellated methanoannulenes . In another study, the cyclization of quaternary salts derived from 2-aminobenzimidazolium halides into imidazo[1,2-a]benzimidazole derivatives is explored . These reactions demonstrate the reactivity of imidazole derivatives and their potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives like "4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde" would be influenced by the substituents on the imidazole ring. The presence of a bromine atom and a carbaldehyde group would affect the compound's polarity, reactivity, and potential to participate in further chemical transformations. The bromine atom, in particular, could make the compound amenable to nucleophilic substitution reactions . The carbaldehyde group could be involved in condensation reactions or serve as a precursor for other imidazolium derivatives .

Scientific Research Applications

Novel Synthesis of Alkaloids

  • Synthesis of 2-Aminoimidazole Alkaloids : A novel synthesis method for 2-amino-1H-imidazol-4-carbaldehyde derivatives involves the reaction of tert-butoxycarbonylguanidine with 3-bromo-1,1-dimethoxypropan-2-one. This method proved useful for synthesizing 2-aminoimidazole alkaloids like oroidin, hymenidin, dispacamide, and ageladine A (Ando & Terashima, 2010).

Synthesis and Characterization of Derivatives

  • Building Blocks in Medical Chemistry : 5-Imidazole-carbaldehydes, including derivatives of 4-methyl-1H-imidazole-5-carbaldehyde, serve as building blocks in medical chemistry. They have been used to synthesize benzoxazole, benzothiazole, and benzoimidazole derivatives, which might exhibit biological activities (Orhan et al., 2019).

Chemical Synthesis Processes

  • Transmetallations of Imidazole Derivatives : The transmetallation of 4-bromoimidazol-5-yllithium derivatives has been studied, leading to the synthesis of imidazole carbaldehydes. This process involves different transmetallation methods to prevent or inhibit certain chemical reactions (Iddon et al., 1995).

Coordination Chemistry

  • Silver-Imidazolecarbaldehyde Oxime Complexes : Structural and computational analysis of silver imidazolecarbaldehyde oxime complexes has been conducted. This research provides insights into the intra- and intermolecular interactions and the coordination mode of these complexes, contributing to the understanding of coordination chemistry (Ofori et al., 2016).

Synthesis of Imidazole Derivatives

  • Synthesis of pH-Sensitive Spin Probes : The synthesis of pH-sensitive spin probes involves the conversion of 4,4-dimethyl-4H-imidazole-5-carbaldehyde oxime 3-oxides into stable nitroxides. This chemical synthesis process contributes to the development of advanced materials for various applications (Kirilyuk et al., 2003).

Safety and Hazards

This compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-bromo-1-methylimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c1-8-2-4(6)7-5(8)3-9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKEVNYPMPMIJPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

79326-91-3
Record name 4-bromo-1-methyl-1H-imidazole-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 1-methyl-1H-imidazole-2-carbaldehyde (10 g, 90 mmol) in deoxygenated DMF (300 mL) was treated with N-bromosuccinimide (17.8 g, 100 mmol) and the resulting solution stirred at RT for 6 days. Water (750 mL) was added and the resulting mixture was extracted with EtOAc (4×200 mL) the combined extracts were dried over Na2SO4, filtered and the volatiles removed in vacuo. The residue was purified by column chromatography on silica gel (n-heptane/EtOAc=4/1) to yield the title compound (7.33 g, 40%) as a white solid. LC-MS: m/z=191.2 (MH+), tR=0.48 minutes, method A. 1H NMR (600 MHz, DMSO-d6): δ 9.62 (s, 1H), 7.80 (s, 1H), 3.92 (s, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
17.8 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
750 mL
Type
reactant
Reaction Step Two
Yield
40%

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